Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate
Description
Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate (CAS: 338778-47-5) is a heterocyclic compound with a molecular formula of C₂₁H₁₇N₃O₂S₂ and a molar mass of 407.51 g/mol . Structurally, it comprises:
- A 3-isothiazolyl core substituted with a cyano group (-CN) at position 4 and a (2-anilinovinyl) moiety at position 3.
- A sulfanylmethyl (-SCH₂-) linker connecting the isothiazole ring to a methyl benzoate group.
Properties
IUPAC Name |
methyl 2-[[5-[(E)-2-anilinoethenyl]-4-cyano-1,2-thiazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-21(25)17-10-6-5-7-15(17)14-27-20-18(13-22)19(28-24-20)11-12-23-16-8-3-2-4-9-16/h2-12,23H,14H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTLCNOXYRUIHL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)C=CNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CSC2=NSC(=C2C#N)/C=C/NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The anilinovinyl group introduces additional hydrogen-bonding sites, improving target specificity in biological systems compared to the simpler alkylthio groups in sulfonamides .
Comparison with Benzothiophene Carboxylates
| Feature | Target Compound | Methyl 5-amino-1-benzothiophene-2-carboxylate |
|---|---|---|
| Core Structure | 3-Isothiazolyl ring | Benzothiophene (fused benzene-thiophene) |
| Substituents | Cyano, anilinovinyl, sulfanylmethyl-benzoate | Amino group at position 5 |
| Molecular Formula | C₂₁H₁₇N₃O₂S₂ (M = 407.51) | C₁₀H₉NO₂S (M = 207.25) |
| Applications | Potential drug candidate | Laboratory chemical, intermediate in organic synthesis |
Key Differences :
- The target compound’s isothiazole ring is more reactive than benzothiophene due to the electronegative nitrogen atom, enabling diverse chemical modifications.
- The cyano and anilinovinyl groups enhance electronic properties, making the target compound more suited for optoelectronic applications compared to the amino-substituted benzothiophene .
Research Findings and Comparative Data
Physicochemical Properties
- Solubility: The target compound’s methyl benzoate and cyano groups likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to sulfonamide derivatives, which require acetic acid/dioxane for synthesis .
- Thermal Stability: The conjugated anilinovinyl system may increase thermal stability relative to benzothiophene carboxylates, as observed in analogous isothiazole derivatives .
Biological Activity
Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate, a compound with the molecular formula C21H17N3O2S, has garnered attention for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 373.44 g/mol
- Boiling Point : Approximately 563.3 °C (predicted) .
- Density : 1.35 g/cm³ (predicted) .
The biological activity of this compound is primarily attributed to its structural components, which include an isothiazole moiety and a vinyl aniline group. These features are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The isothiazole ring can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The vinyl aniline component may bind to specific receptors, influencing signal transduction processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines, including breast and lung cancers.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- Study on Anticancer Effects :
-
Antimicrobial Efficacy :
- Research conducted by Zhang et al. explored the antimicrobial activity of several derivatives of isothiazole compounds, including methyl benzenecarboxylate derivatives. The findings suggested that modifications to the side chains significantly enhanced antimicrobial potency against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
